

4-(1H-tetrazol-5-ylmethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-tetrazol-5-ylmethyl)aniline

Cat. No.: B144209

[Get Quote](#)

Technical Guide: 4-(1H-tetrazol-5-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-tetrazol-5-ylmethyl)aniline is a heterocyclic organic compound featuring a core aniline structure linked to a tetrazole ring via a methylene bridge. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.^{[1][2]} This substitution can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of a drug candidate.^[1] As a bifunctional molecule, possessing both a reactive amine group on the aniline ring and the acidic N-H proton of the tetrazole, **4-(1H-tetrazol-5-ylmethyl)aniline** serves as a versatile building block in the synthesis of more complex, drug-like molecules for various therapeutic targets.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its applications in drug discovery.

Physicochemical and Structural Data

The fundamental properties of **4-(1H-tetrazol-5-ylmethyl)aniline** are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₅	[5]
Molecular Weight	175.19 g/mol	[5]
CAS Number	131117-50-5	N/A
Appearance	Solid (predicted)	N/A
SMILES	NC1=CC=C(CC2=NN=NN2)C =C1	
InChI Key	KYRUSFOAGBAPGT- UHFFFAOYSA-N	

Experimental Protocols

Synthesis via [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[\[6\]](#)[\[7\]](#) The following protocol describes the synthesis of **4-(1H-tetrazol-5-ylmethyl)aniline** from its nitrile precursor, 2-(4-aminophenyl)acetonitrile.

Reaction Scheme:

Materials and Reagents:

- 2-(4-aminophenyl)acetonitrile
- Sodium Azide (NaN₃)
- Ammonium Chloride (NH₄Cl)
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrochloric Acid (HCl), concentrated and dilute (e.g., 3 M)
- Sodium Nitrite (NaNO₂) (for quenching residual azide)

- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(4-aminophenyl)acetonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.2-1.5 eq).[\[8\]](#)
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution or suspension (approx. 5-10 mL per mmol of nitrile).[\[8\]](#)[\[9\]](#)
- **Heating:** Heat the reaction mixture to 110-120 °C and stir vigorously for 5-12 hours.[\[8\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
- **Workup - Quenching:** Cool the reaction mixture to room temperature. Carefully and slowly add dilute HCl to acidify the mixture to pH ~2. This step protonates the tetrazole ring. To quench any unreacted azide, cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO₂) portion-wise, stirring for 1 hour. Caution: Sodium azide is highly toxic, and its reaction with acid generates volatile and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- **Extraction:** Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
- **Washing:** Wash the combined organic layers with deionized water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

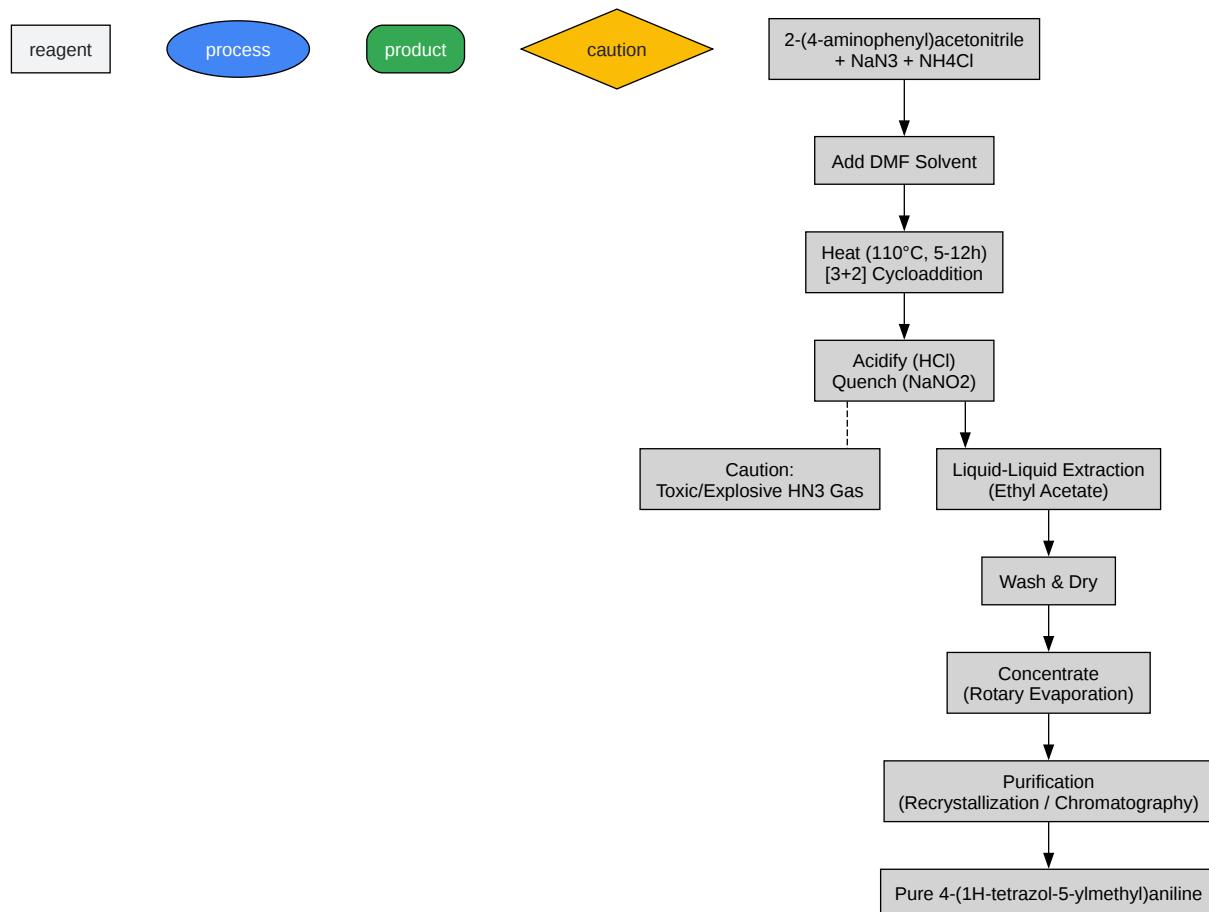
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure **4-(1H-tetrazol-5-ylmethyl)aniline**.[\[10\]](#)

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected results are summarized below.

Technique	Expected Data
¹ H NMR	Signals corresponding to the aniline aromatic protons (typically two doublets in the 6.5-7.5 ppm range), a singlet for the methylene (-CH ₂ -) protons (approx. 4.0-4.5 ppm), a broad singlet for the amine (-NH ₂) protons, and a very broad singlet for the tetrazole N-H proton (often >10 ppm and may exchange with D ₂ O). [11] [12]
¹³ C NMR	Aromatic carbon signals (115-150 ppm), a methylene carbon signal (~30 ppm), and a signal for the tetrazole ring carbon (~155 ppm). [11] [12]
FT-IR (KBr)	Characteristic absorption bands for N-H stretching of the amine and tetrazole ring (broad, 2500-3400 cm ⁻¹), C-H stretching (~2900-3100 cm ⁻¹), C=C aromatic stretching (~1600 cm ⁻¹), and tetrazole ring vibrations (~1000-1500 cm ⁻¹). [13] [14]
Mass Spec (ESI)	In positive mode, the [M+H] ⁺ ion would be observed at m/z 176.09. Characteristic fragmentation may involve the loss of N ₂ (28 Da) from the tetrazole ring. [13]

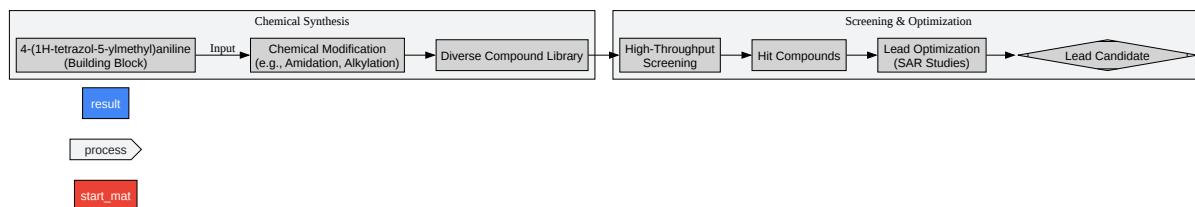
Applications in Drug Discovery


4-(1H-tetrazol-5-ylmethyl)aniline is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules. [3][15] Its utility stems from the strategic placement of the tetrazole ring and the primary aromatic amine.

- **Scaffold for Library Synthesis:** The aniline amine group is a versatile handle for a wide range of chemical modifications, including amidation, alkylation, diazotization, and participation in multicomponent reactions. This allows for the rapid generation of diverse compound libraries for high-throughput screening.[2][4]
- **Bioisostere Introduction:** The molecule provides a straightforward way to incorporate the tetrazole group, a proven carboxylic acid bioisostere, into a target scaffold. This is a key strategy in lead optimization to improve drug-like properties.[1]
- **Fragment-Based Drug Discovery (FBDD):** The compound can be considered a fragment that combines two key functionalities (aniline and tetrazole). In FBDD, such fragments are screened for weak binding to a biological target, and hits are then grown or linked to develop more potent leads.[1]

Visualizations

Synthesis and Purification Workflow


The following diagram illustrates the logical flow from starting materials to the final, purified product as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-(1H-tetrazol-5-ylmethyl)aniline**.

Role as a Building Block in Drug Discovery

This diagram shows the conceptual pathway of how **4-(1H-tetrazol-5-ylmethyl)aniline** is utilized as a starting material in a typical drug discovery campaign.

[Click to download full resolution via product page](#)

Caption: Conceptual use of **4-(1H-tetrazol-5-ylmethyl)aniline** in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]
- 5. 131117-50-5|4-((1H-Tetrazol-5-yl)methyl)aniline|BLD Pharm [bldpharm.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. growingscience.com [growingscience.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. news.umich.edu [news.umich.edu]
- To cite this document: BenchChem. [4-(1H-tetrazol-5-ylmethyl)aniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144209#4-1h-tetrazol-5-ylmethyl-aniline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com